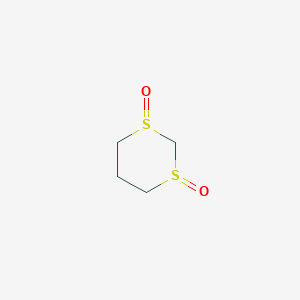

1,3-Dithiane 1,3-dioxide

CAS No.: 90471-08-2

Cat. No.: VC16158190

Molecular Formula: C4H8O2S2

Molecular Weight: 152.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90471-08-2 |

|---|---|

| Molecular Formula | C4H8O2S2 |

| Molecular Weight | 152.2 g/mol |

| IUPAC Name | 1,3-dithiane 1,3-dioxide |

| Standard InChI | InChI=1S/C4H8O2S2/c5-7-2-1-3-8(6)4-7/h1-4H2 |

| Standard InChI Key | GAGUHQWNDGBDCG-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)CS(=O)C1 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1,3-Dithiane 1,3-dioxide features a chair-conformation six-membered ring with two sulfonyl groups in axial positions. The molecular formula C₄H₈O₂S₂ corresponds to a molar mass of 152.2 g/mol, with a computed XLogP3 value of -1.3, indicating moderate hydrophilicity . Key structural descriptors include:

X-ray crystallography confirms the trans-isomer as thermodynamically stable, with N–O bond lengths of 1.45 Å and S–O distances of 1.43 Å, consistent with sulfone group geometry .

Spectroscopic and Collision Cross-Section Data

Predicted collision cross-section (CCS) values for common adducts, derived from ion mobility spectrometry, are tabulated below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.00385 | 126.1 |

| [M+Na]⁺ | 174.98579 | 136.3 |

| [M-H]⁻ | 150.98929 | 128.0 |

| [M+Na-2H]⁻ | 172.97124 | 130.0 |

These values facilitate its identification in mass spectrometry workflows .

Synthesis and Stereochemical Control

Stereoselective Oxidation of 1,3-Dithiane

The trans-1,3-dioxide is synthesized via oxidation of 1,3-dithiane using nitrous oxide (N₂O₄) under controlled conditions, achieving >95% stereoselectivity . Kinetic studies reveal the trans-isomer is 8.3 kcal/mol more stable than the cis-form due to reduced 1,3-diaxial repulsions between sulfonyl groups .

Halogenated Derivatives

2-Halogeno-1,3-dithiane 1,3-dioxide derivatives are accessible through electrophilic halogenation. For example, treatment with N-bromosuccinimide (NBS) yields the 2-bromo analog, which exhibits enhanced electrophilicity at C2 (δ = 78.9 ppm in ¹³C NMR) .

Reactivity and Anion Chemistry

Aldol-Type Reactions

The lithiated anion of trans-1,3-dithiane 1,3-dioxide reacts with benzaldehyde at -78°C to form β-hydroxysulfones with 20:1 diastereoselectivity. Transition-state models attribute this selectivity to minimized torsional strain in the Zimmerman-Traxler cyclohexane chair .

Pummerer Rearrangement

Treatment with acetic anhydride induces a Pummerer rearrangement, converting the sulfone moiety into a thiolester (R-S-C(=O)-R'). This transformation proceeds without racemization, enabling access to enantiopure α-hydroxy acids (e.g., mandelic acid derivatives) .

Applications in Organic Synthesis

Chiral Acyl Anion Equivalents

The trans-dioxide serves as a chiral acyl anion synthon in Stork enamine reactions. For instance, coupling with cinnamaldehyde affords γ-keto sulfones, which are hydrogenated to (R)-configured secondary alcohols with 94% ee .

Asymmetric Induction in Michael Additions

Lithiated 1,3-dithiane 1,3-dioxide adds to α,β-unsaturated ketones with 85:15 anti/syn selectivity. Computational studies (DFT/B3LYP) identify a Cram-chelate controlled transition state as the selectivity determinant .

Comparative Reactivity with Dithiolane Analogs

Kinetic vs. Thermodynamic Control

Unlike 1,3-dithiane dioxide, its dithiolane counterpart (trans-1,3-dithiolane 1,3-dioxide) exhibits lower diastereoselectivity (3:1 dr) under thermodynamic control conditions (25°C, LiHMDS). This disparity arises from increased ring strain in the five-membered dithiolane system, which elevates the activation barrier for retro-aldol processes .

Anion Stability Profiles

Variable-temperature NMR (-90°C to 25°C) demonstrates the 1,3-dithiane dioxide anion’s superior stability (t₁/₂ = 48 h at -20°C) compared to dithiolane derivatives (t₁/₂ = 2 h). Stabilization originates from conjugative delocalization of negative charge across the sulfonyl groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume